molecular formula C13H11Br2NO2 B13995980 N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide CAS No. 16198-80-4

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

Cat. No.: B13995980
CAS No.: 16198-80-4
M. Wt: 373.04 g/mol
InChI Key: PSFUSZOFLIOLFV-UHFFFAOYSA-N
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Description

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves the bromination of 6-methoxynaphthalene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and acetic anhydride or acetyl chloride for the acetamidation process. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dichloro-6-methoxynaphthalen-2-yl)acetamide
  • N-(1,5-difluoro-6-methoxynaphthalen-2-yl)acetamide
  • N-(1,5-diiodo-6-methoxynaphthalen-2-yl)acetamide

Uniqueness

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications and reactions that its analogs may not efficiently undergo.

Properties

CAS No.

16198-80-4

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

IUPAC Name

N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17)

InChI Key

PSFUSZOFLIOLFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br

Origin of Product

United States

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